molecular formula C8H5ClN2 B048734 2-Chloroquinoxaline CAS No. 1448-87-9

2-Chloroquinoxaline

Cat. No.: B048734
CAS No.: 1448-87-9
M. Wt: 164.59 g/mol
InChI Key: BYHVGQHIAFURIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C8H5ClN2. It is a derivative of quinoxaline, which consists of a fused benzene and pyrazine ring system. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroquinoxaline can be synthesized through several methods. One common method involves the condensation reaction between ortho-phenylenediamine and 2-chlorobenzoyl chloride. This reaction typically requires a high temperature and a strong acid catalyst . Another method involves the reaction of 2-chloroaniline with glyoxal in the presence of a suitable catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Biological Activity

2-Chloroquinoxaline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research, antimicrobial action, and potential antiviral applications. This article provides a comprehensive overview of its biological activity, supported by relevant case studies and research findings.

Overview of this compound

This compound is a derivative of quinoxaline, a bicyclic compound known for its pharmacological properties. The presence of the chlorine atom at the second position enhances its reactivity and biological potential.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study reported the synthesis of various quinoxaline derivatives, including this compound, which showed promising activity against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The most active compound in this study exhibited IC50 values of 1.9 µg/mL for HCT-116 and 2.3 µg/mL for MCF-7, indicating potent cytotoxicity compared to the reference drug doxorubicin (IC50 of 3.23 µg/mL ) .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µg/mL)Reference Drug IC50 (µg/mL)
This compoundHCT-1161.93.23
MCF-72.33.23

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of topoisomerases, enzymes critical for DNA replication and transcription. A study indicated that chloroquinoxaline sulfonamide (related to this compound) acts as a topoisomerase II poison, leading to dose-dependent protein-DNA cross-links in chromosomal DNA . This mechanism suggests that compounds like this compound could be developed into effective anticancer agents by targeting topoisomerase activity.

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity. Recent studies involving silver(I) complexes with this compound have shown broad-spectrum action against multi-drug resistant bacteria. For instance, one complex exhibited a minimum inhibitory concentration (MIC) value of 8 µg/mL against Proteus morganii . This highlights the potential of this compound as a scaffold for developing new antimicrobial agents.

Potential Antiviral Applications

The ongoing COVID-19 pandemic has prompted investigations into compounds that can inhibit viral proteins. In silico studies have evaluated 3-alkynyl substituted derivatives of this compound as potential ligands for the N-protein of SARS-CoV-2. These studies revealed promising binding affinities, suggesting that modifications to the quinoxaline structure could yield effective antiviral agents .

Table 2: Antiviral Potential of Modified this compound Derivatives

CompoundTarget ProteinBinding Affinity (kcal/mol)
3-Alkynyl-2-chloroquinoxalineN-protein (SARS-CoV-2)TBD

Case Studies and Research Findings

  • Topoisomerase Inhibition : A detailed study on chloroquinoxaline sulfonamide indicated its role as a topoisomerase II poison, providing insights into its potential as an anticancer agent .
  • Antimicrobial Efficacy : The synthesis of silver(I) complexes with this compound revealed significant antimicrobial activity against resistant strains, emphasizing its utility in developing new antibiotics .
  • Antiviral Research : The exploration of modified derivatives for their binding capabilities against viral proteins indicates a promising direction for future research in antiviral therapies .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Chloroquinoxaline from 1H-quinoxalin-2-one?

  • Methodological Answer : The synthesis involves reacting 1H-quinoxalin-2-one with excess phosphoryl chloride (POCl₃) at 100°C for 3.5–4.5 hours, followed by careful quenching on ice and purification via column chromatography (dry-loaded on Celite, eluent: cyclohexane/ethyl acetate 10:1). Extending reaction time to 4.5 hours improves yield to 82%. Confirm purity using TLC (Rf = 0.48) and characterize via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS .

Q. How should researchers validate the structural identity of this compound derivatives?

  • Methodological Answer : Combine spectroscopic techniques (NMR, IR, HRMS) with single-crystal X-ray diffraction. For example, 1H NMR^1 \text{H NMR} in CDCl₃ shows a singlet at δ 8.77 ppm for the chloro-substituted aromatic proton. X-ray crystallography (monoclinic P2₁/n space group, a = 9.1299 Å, β = 93.028°) confirms planar molecular geometry and weak Cl⋯Cl interactions, critical for validating structural assignments .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodological Answer : Use silica gel column chromatography with non-polar eluents (e.g., cyclohexane/ethyl acetate 10:1) to separate this compound (Rf = 0.48) from polar impurities. For derivatives, adjust eluent polarity (e.g., 2–5% ethyl acetate in hexane) based on TLC monitoring. Drying organic layers with Na₂SO₄ and vacuum distillation ensures high purity (>95%) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in NMR assignments for substituted this compound derivatives?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational isomerism) in solution. Cross-validate NMR data with X-ray structures (e.g., bond lengths, angles) using SHELX refinement (R1 < 0.04). For example, geometric parameters (C–Cl = 1.735 Å, C–N = 1.315 Å) from diffraction studies clarify electronic environments influencing chemical shifts .

Q. What kinetic models explain solvent effects on alkaline hydrolysis of this compound?

  • Methodological Answer : Pseudo-first-order kinetics under excess OH⁻ in acetonitrile-water (10–60% v/v) or DMSO-water (10–80% v/v) mixtures. Use UV-Vis spectrophotometry to monitor reaction progress (λ = 250–300 nm). Solvent polarity and hydrogen-bonding capacity (e.g., DMSO’s high ε) correlate with rate constants (kobs), following a Bronsted-type linear free-energy relationship .

Q. How do computational methods enhance the design of bioactive this compound derivatives?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., SARS-CoV-2 N-protein). Optimize substituents (e.g., alkynyl groups at C3) via DFT calculations (B3LYP/6-31G*) to improve binding affinity. Validate predictions with in vitro assays (e.g., cytotoxicity IC₅₀) .

Q. What strategies mitigate challenges in synthesizing sterically hindered this compound analogs?

  • Methodological Answer : Employ ultrasound-assisted synthesis (40 kHz, 50°C) to enhance reaction rates and yields for bulky substituents. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Monitor reaction progress via LC-MS and optimize protecting groups (e.g., THP for amines) to prevent side reactions .

Q. Methodological Notes

  • Structural Refinement : Use SHELXL for high-resolution data (R < 0.05). Constrain H-atoms using riding models and refine anisotropic displacement parameters for non-H atoms .
  • Reproducibility : Document solvent ratios, temperature gradients, and chromatography Rf values meticulously to ensure replicability .
  • Ethical Reporting : Avoid overinterpretation of in silico data; corroborate computational findings with experimental bioassays .

Properties

IUPAC Name

2-chloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHVGQHIAFURIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20932415
Record name 2-Chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448-87-9
Record name 2-Chloroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001448879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-CHLOROQUINOXALINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43553
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.460
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLOROQUINOXALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9X60Z79BG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quinoxalin-2-one (14.62 g, 100 mmol) was added to POCl3 (100 g, 0.65 mmol) and the mixture heated at reflux for 1.5 hours under N2. Upon cooling, the mixture was poured slowly, portionwise onto 700 ml of H2O. The black solution was extracted with CH2Cl2 (2×250 ml). The combined CH2Cl2 portions were washed with H2O, dried over Na2SO4, filtered, and evaporated to give a brown, solid 2-chloroquinoxaline. A portion of said product (4.00 g, 24.3 mmol) was combined with 5 ml of 1 N HCl, and NaN3 (1.89 g, 29.1 mmol) in 220 ml of abs EtOH and heated at reflux for 7 hours. The mixture was allowed to cool overnight, which led to precipitation of yellow-brown needles of tetrazolo[1,5-a]quinoxaline (19).
Quantity
14.62 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 74 g (0.5 mole) of 2-hydroxy-benzopyrazine, 12 g of dimethylaniline and 250 ml of phosphorus oxychloride was heated under reflux for 10 minutes. At about 80° C, all the material had dissolved; the reaction solution was cooled and poured onto ice, and the product was filtered off. The residue was dried on clay and was then taken up in petroleum ether, and the solution was filtered through active charcoal. The reaction solution was evaporated and 78 g (87.5% of theory) of 2-chloro-benzopyrazine of melting point 48°-49° C, were obtained. ##STR33##
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.